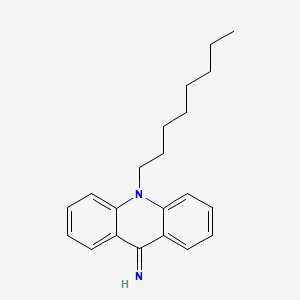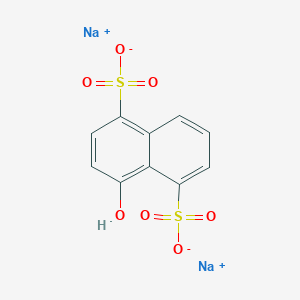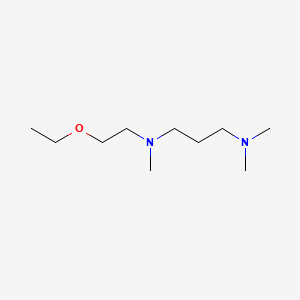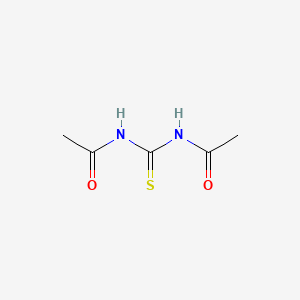
N,N'-Diacetylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diacetylthiourea is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of two acetyl groups attached to the nitrogen atoms of the thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Diacetylthiourea can be synthesized through the reaction of thiourea with acetic anhydride under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Thiourea is dissolved in a suitable solvent, such as ethanol or acetonitrile.
Addition of Acetic Anhydride: Acetic anhydride is slowly added to the solution while maintaining the temperature at around 0-5°C to prevent side reactions.
Stirring and Heating: The reaction mixture is stirred and gradually heated to room temperature, allowing the reaction to proceed to completion.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diacetylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diacetylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Diphenyl disulfide, phenyl ester of thioacetic acid.
Reduction: Diacetylurea, monoacetylurea.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Diacetylthiourea has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-Diacetylthiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The acetyl groups enhance its ability to form stable complexes with various substrates, influencing its reactivity and biological activity . The electron-withdrawing effect of the acetyl groups also plays a role in modulating its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Lacks acetyl groups, resulting in different reactivity and applications.
N-Acetylthiourea: Contains only one acetyl group, leading to distinct chemical properties.
N,N’-Diethylthiourea: Substituted with ethyl groups instead of acetyl, affecting its solubility and reactivity.
Uniqueness
N,N’-Diacetylthiourea is unique due to the presence of two acetyl groups, which significantly influence its chemical and biological properties. This structural feature enhances its ability to participate in hydrogen bonding and coordination chemistry, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
4984-27-4 |
|---|---|
Molekularformel |
C5H8N2O2S |
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
N-(acetylcarbamothioyl)acetamide |
InChI |
InChI=1S/C5H8N2O2S/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
InChI-Schlüssel |
GJHHTDAIMPUSJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=S)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


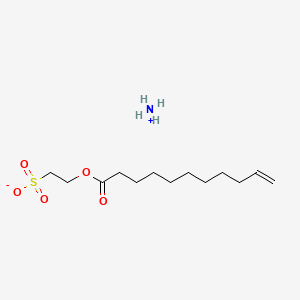
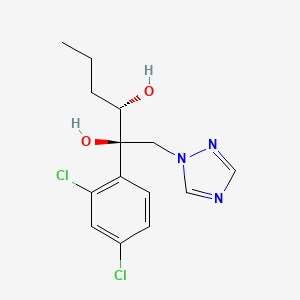
![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
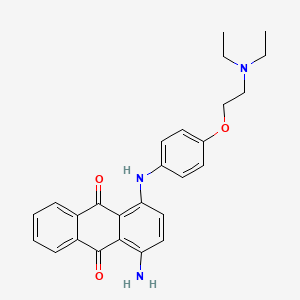
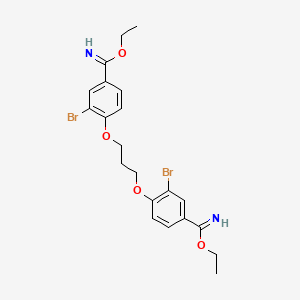
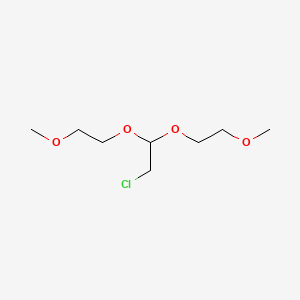
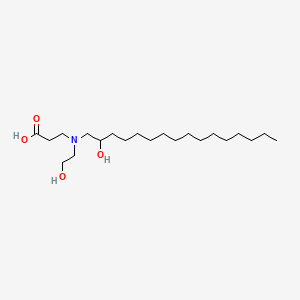
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
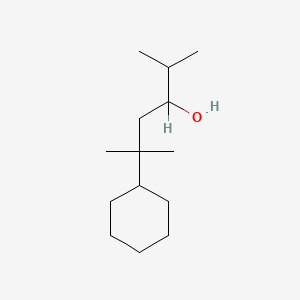
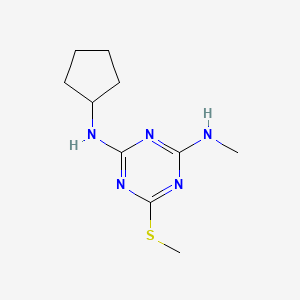
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
